molecular formula C10H12BrNO2 B7936974 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Cat. No.: B7936974
M. Wt: 258.11 g/mol
InChI Key: JKLZZZQJGONUCN-SSDOTTSWSA-N
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Description

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide is an organic compound with the molecular formula C10H12BrNO2 It is characterized by the presence of a bromine atom attached to a benzamide structure, along with a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide typically involves the bromination of N-[(2R)-1-hydroxypropan-2-yl]benzamide. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding or other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
  • 3-Fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
  • 3-Iodo-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Comparison:

  • Uniqueness: The presence of the bromine atom in 3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions.
  • Reactivity: Bromine is more reactive than chlorine but less reactive than iodine, making this compound a balanced choice for various synthetic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLZZZQJGONUCN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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